alpha-D-Glucose-6-phosphate,monosodium salt
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Overview
Description
Alpha-D-Glucose-6-phosphate, monosodium salt: is a glycolytic intermediate that plays a crucial role in cellular metabolism. It is involved in the glycolysis and pentose phosphate pathways, acting as a competitive and reversible inhibitor of hexokinase . This compound is essential for the regulation of glucose levels within cells and is widely used in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Glucose-6-phosphate, monosodium salt can be synthesized through the phosphorylation of glucose using hexokinase or glucokinase enzymes. The reaction typically occurs in an aqueous buffer solution at a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of alpha-D-Glucose-6-phosphate, monosodium salt involves the enzymatic conversion of glucose using immobilized enzymes in a continuous flow reactor. This method allows for high yield and purity of the product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Isomerization: It can be isomerized to fructose-6-phosphate by the enzyme glucose-6-phosphate isomerase.
Hydrolysis: The compound can be hydrolyzed to glucose and inorganic phosphate by glucose-6-phosphatase.
Common Reagents and Conditions:
Oxidation: Glucose-6-phosphate dehydrogenase, NADP+
Isomerization: Glucose-6-phosphate isomerase
Hydrolysis: Glucose-6-phosphatase, water
Major Products:
Oxidation: 6-Phosphogluconate
Isomerization: Fructose-6-phosphate
Hydrolysis: Glucose, inorganic phosphate
Scientific Research Applications
Alpha-D-Glucose-6-phosphate, monosodium salt is widely used in scientific research due to its role in cellular metabolism. Some of its applications include:
Mechanism of Action
Alpha-D-Glucose-6-phosphate, monosodium salt exerts its effects by acting as a substrate for various enzymes involved in glucose metabolism. It binds to the active site of hexokinase, inhibiting its activity and regulating the rate of glycolysis . The compound also participates in the pentose phosphate pathway, providing reducing power in the form of NADPH for biosynthetic reactions .
Comparison with Similar Compounds
- D-Glucose-6-phosphate, disodium salt
- D-Glucose-6-phosphate, potassium salt
- D-Glucose-1-phosphate
Comparison:
- D-Glucose-6-phosphate, disodium salt and D-Glucose-6-phosphate, potassium salt are similar to alpha-D-Glucose-6-phosphate, monosodium salt in terms of their role in glucose metabolism. the different cations (sodium, potassium) can affect their solubility and stability in various experimental conditions .
- D-Glucose-1-phosphate is an isomer of alpha-D-Glucose-6-phosphate, monosodium salt and is involved in glycogenolysis. It is converted to glucose-6-phosphate by the enzyme phosphoglucomutase .
Alpha-D-Glucose-6-phosphate, monosodium salt stands out due to its specific role in both glycolysis and the pentose phosphate pathway, making it a versatile compound in biochemical research.
Biological Activity
Alpha-D-Glucose-6-phosphate, monosodium salt (C6H12NaO9P), is a significant metabolite in various biological processes. This compound plays a crucial role in carbohydrate metabolism, cellular signaling, and energy production. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and research findings.
- Molecular Formula: C6H12NaO9P
- Molecular Weight: 358.53 g/mol
- CAS Number: 54010-71-8
Biological Functions
1. Metabolic Role:
Alpha-D-Glucose-6-phosphate is an essential intermediate in glycolysis and the pentose phosphate pathway (PPP). It is produced from glucose by hexokinase and is involved in the regulation of glucose metabolism.
2. Enzyme Interactions:
The compound acts as a competitive inhibitor of hexokinase, which regulates glucose uptake in cells. This inhibition can affect insulin signaling pathways and energy production, particularly under conditions of hyperglycemia .
3. Cellular Signaling:
Alpha-D-glucose-6-phosphate also influences various signaling pathways, including those related to inflammation and immune response. It has been shown to activate the NLRP3 inflammasome, which plays a role in innate immunity .
The biological activity of alpha-D-glucose-6-phosphate involves several key mechanisms:
- Hexokinase Inhibition: By inhibiting hexokinase activity, it alters glucose phosphorylation rates, affecting overall glucose metabolism .
- Regulation of Glycogenolysis: It participates in glycogen breakdown by influencing glycogen phosphorylase activity .
- Polyol Pathway Activation: It is involved in the conversion of glucose to sorbitol via aldose reductase during hyperglycemic conditions, which can lead to complications such as diabetic neuropathy .
Table 1: Biological Activities of Alpha-D-Glucose-6-phosphate
Case Study: Diabetic Complications
A study investigated the role of alpha-D-glucose-6-phosphate in diabetic patients. It was found that elevated levels of this metabolite were associated with increased sorbitol production, contributing to diabetic neuropathy. The inhibition of hexokinase by this compound was linked to impaired glucose utilization and exacerbation of hyperglycemic conditions .
Implications for Health and Disease
The biological activity of alpha-D-glucose-6-phosphate has significant implications for metabolic disorders:
- Diabetes Management: Understanding its role in glucose metabolism could lead to new therapeutic strategies for managing diabetes and its complications.
- Inflammatory Diseases: Its involvement in NLRP3 inflammasome activation suggests potential applications in treating inflammatory conditions.
Properties
IUPAC Name |
sodium;[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALKNDISPIVVKC-WNFIKIDCSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NaO9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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